N-cycloheptyl-1-methylpyrrolidin-3-amine
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Overview
Description
N-cycloheptyl-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound is characterized by a cycloheptyl group attached to a pyrrolidine ring, which is further substituted with a methyl group at the nitrogen atom.
Preparation Methods
The synthesis of N-cycloheptyl-1-methylpyrrolidin-3-amine typically involves the reaction of cycloheptylamine with 1-methylpyrrolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
N-cycloheptyl-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-cycloheptyl-1-methylpyrrolidin-3-amine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-cycloheptyl-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
N-cyclohexyl-1-methylpyrrolidin-3-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclooctyl-1-methylpyrrolidin-3-amine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
N-cyclopentyl-1-methylpyrrolidin-3-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
The uniqueness of this compound lies in its specific cycloheptyl substitution, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-cycloheptyl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2/c1-14-9-8-12(10-14)13-11-6-4-2-3-5-7-11/h11-13H,2-10H2,1H3 |
InChI Key |
NBGOEWXWZIHMRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CCCCCC2 |
Origin of Product |
United States |
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